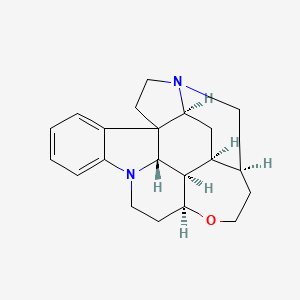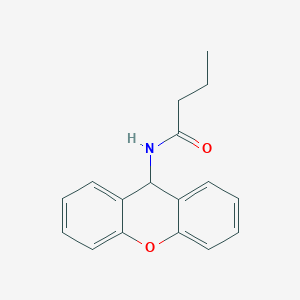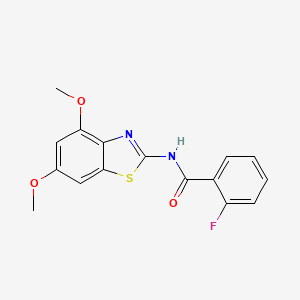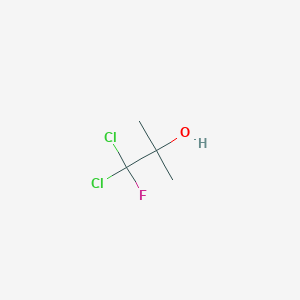![molecular formula C24H17ClO B14743831 (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 1557-88-6](/img/structure/B14743831.png)
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H17ClO. This compound is characterized by the presence of a chlorophenyl group and a naphthalenylmethyl group attached to a central methanone structure. It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-chlorophenyl)acetic acid and 1-naphthaldehyde as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
- The (2-chlorophenyl)acetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2).
- The acyl chloride then reacts with 1-naphthaldehyde in the presence of AlCl3 to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in dry ether or NaBH in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(2-Chlorophenyl)phenylmethanone: Similar structure but lacks the naphthalenylmethyl group.
(2-Bromophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone: Similar structure with a bromine atom instead of chlorine.
Uniqueness: (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and naphthalenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
1557-88-6 |
|---|---|
Molekularformel |
C24H17ClO |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
(2-chlorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H17ClO/c25-23-15-6-5-14-22(23)24(26)21-13-4-2-9-19(21)16-18-11-7-10-17-8-1-3-12-20(17)18/h1-15H,16H2 |
InChI-Schlüssel |
BAYLDVBUWKWQGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)







